![molecular formula C10H9NO2S B2958087 4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid CAS No. 1782918-29-9](/img/structure/B2958087.png)
4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid” is an intermediate used in the synthesis of pyrazole inhibitors of coactivator associated arginine methyltransferase 1 (CARM1). It is also used to prepare aminofuro-pyridine derivatives as inhibitors of TAK1 .
Synthesis Analysis
Benzothiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis
The structure of benzothiazoles consists of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis
Benzothiazoles are synthesized from 2-aminothiophenol and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis
The chemical formula of benzothiazole is C7H5NS. It is a colorless, slightly viscous liquid . The molar mass of “4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid” is 207.25 .Scientific Research Applications
Antibacterial Agents
Benzothiazoles have been evaluated for their in vitro antibacterial activity against various bacterial strains. This suggests that 4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid could potentially be used in developing new antibacterial drugs .
Vulcanization Accelerators and Antioxidants
These compounds are widely used in industrial processes such as vulcanization accelerators for rubber and as antioxidants .
Plant Growth Regulators
Benzothiazoles can act as plant growth regulators, influencing the growth and development of plants .
Anti-inflammatory Agents
Due to their biological activity, benzothiazoles may serve as anti-inflammatory agents in pharmaceutical applications .
Enzyme Inhibitors
They can function as enzyme inhibitors, which is crucial in drug development for diseases where enzyme regulation is necessary .
Imaging Reagents and Fluorescence Materials
Benzothiazoles are used as imaging reagents due to their fluorescent properties, making them useful in medical diagnostics and research .
Electroluminescent Devices
Their application extends to electroluminescent devices due to their ability to emit light when an electric current is applied .
Drug Discovery and Development
Benzothiazole derivatives have been synthesized and characterized for their potential use in drug discovery and development processes .
Mechanism of Action
Benzothiazole derivatives displayed antibacterial activity by inhibiting the dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Future Directions
Benzothiazole and its derivatives have a wide range of biological activities and medicinal applications. They are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
properties
IUPAC Name |
4,5-dimethyl-1,3-benzothiazole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-5-3-7(10(12)13)9-8(6(5)2)11-4-14-9/h3-4H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIRNIFAAPQQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1C)N=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid | |
CAS RN |
1782918-29-9 |
Source
|
Record name | 4,5-dimethyl-1,3-benzothiazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.